![molecular formula C50H44O7 B12286228 2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)
2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol ist eine komplexe organische Verbindung, die durch ihre zahlreichen Phenylmethoxigruppen und einen Benzopyrankern gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol umfasst in der Regel mehrere Schritte, die von einfacheren aromatischen Verbindungen ausgehen. Zu den wichtigsten Schritten gehören:
Bildung des Benzopyrankernes: Dies kann durch Cyclisierungsreaktionen erreicht werden, die Phenolverbindungen und Aldehyde unter sauren oder basischen Bedingungen beinhalten.
Einführung von Phenylmethoxigruppen: Dieser Schritt beinhaltet den Schutz von Hydroxylgruppen unter Verwendung von Benzylchlorid in Gegenwart einer Base wie Natriumhydroxid.
Endgültige Zusammenstellung: Die geschützten Zwischenprodukte werden dann unter bestimmten Bedingungen gekoppelt, um die endgültige Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung von Hochdurchsatz-Screenings zur Identifizierung der effizientesten Katalysatoren und Lösungsmittel umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenylmethoxigruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Phenylmethoxigruppen zu entfernen, wodurch einfachere Phenolverbindungen entstehen.
Substitution: Die Phenylmethoxigruppen können durch andere funktionelle Gruppen unter Verwendung von Reagenzien wie Halogenen oder Nucleophilen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Die Halogenierung kann mit Reagenzien wie Brom oder Chlor erreicht werden, während die nucleophile Substitution mit Natriumhydroxid oder anderen Nucleophilen durchgeführt werden kann.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Benzaldehyd- oder Benzoesäurederivaten führen, während die Reduktion einfachere Phenolverbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer organischer Moleküle verwendet werden.
Biologie: Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie für die Untersuchung der Enzyminhibition und der Rezeptorbindung nützlich macht.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und -materialien wie Polymeren und Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Phenylmethoxigruppen ermöglichen es der Verbindung, an hydrophobe Taschen in Proteinen zu binden, während der Benzopyrankern mit aromatischen Resten interagieren kann. Diese Bindung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The phenylmethoxy groups allow the compound to bind to hydrophobic pockets in proteins, while the benzopyran core can interact with aromatic residues. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol
- (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-on
- (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-thiol
Einzigartigkeit
Die Einzigartigkeit von (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol liegt in seiner spezifischen Anordnung von Phenylmethoxigruppen und dem Benzopyrankern. Diese Struktur bietet eine einzigartige Kombination aus hydrophoben und aromatischen Wechselwirkungen, was sie besonders effektiv bei der Bindung an bestimmte biologische Zielstrukturen macht.
Eigenschaften
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30,48-51H,31-35H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILSGIZVGHJADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC2C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
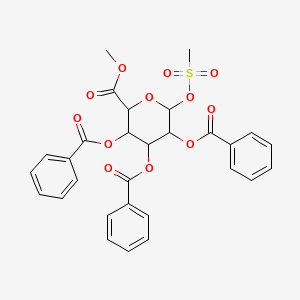
![2-[1-[[2-carboxy-7-[[2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate](/img/structure/B12286162.png)
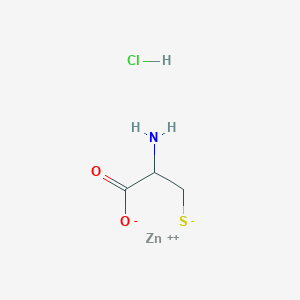

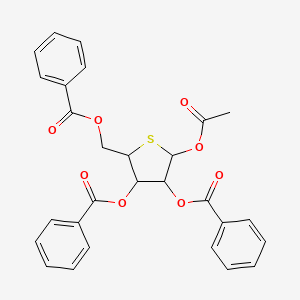

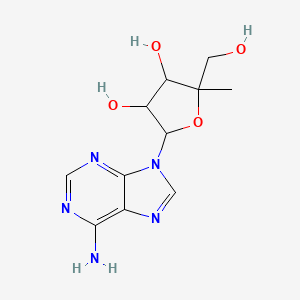
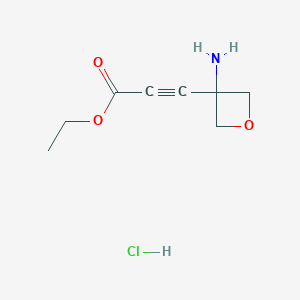
![3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12286191.png)
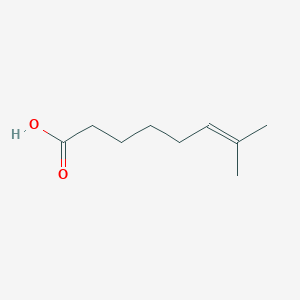
![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)
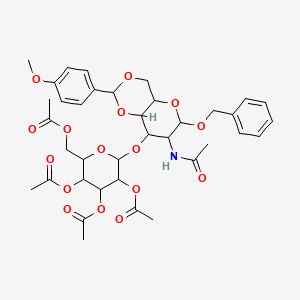
![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)

